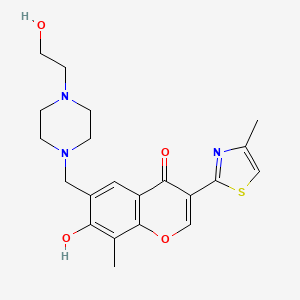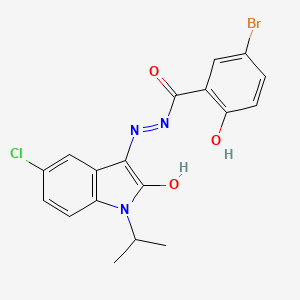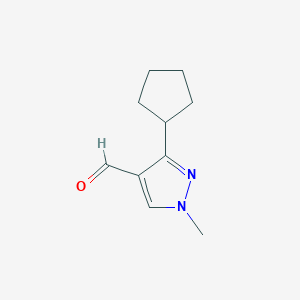
4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agricultural, medical, and environmental. DMPP is a heterocyclic organic compound that belongs to the class of pyrazole and piperazine derivatives.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in nitrification, as well as modulating the activity of certain neurotransmitters in the brain. DMPP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects, including reducing the activity of certain enzymes involved in nitrification, modulating the activity of certain neurotransmitters in the brain, and exhibiting antioxidant properties. DMPP has also been shown to have potential anticancer and neuroprotective effects, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP also has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several potential future directions for research on DMPP, including further investigation of its potential as a nitrification inhibitor in agriculture, as well as its potential as a therapeutic agent for neurological disorders and cancer. Additional studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of DMPP, as well as its potential limitations and toxicity. Finally, research on the synthesis and production of DMPP may also be of interest, particularly in developing more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
DMPP can be synthesized via several methods, including the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as well as the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethylpyrazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a suitable solvent and a catalyst under controlled conditions.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in various fields. In the agricultural sector, DMPP has been shown to be an effective nitrification inhibitor, which can reduce nitrogen losses from fertilizers and improve crop yields. In the medical field, DMPP has been investigated for its potential as an anticancer agent, as well as a treatment for neurological disorders such as Parkinson's disease. DMPP has also been studied for its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated soils and water.
Propriétés
IUPAC Name |
4-(1,5-dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-8-13(18-19(11)2)16(23)20-6-7-21(15(22)10-20)12-4-5-17-14(9-12)24-3/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMAZUCQPNSPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)


![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)


![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)


